molecular formula C9H17Br B6232972 1-(bromomethyl)-1-ethylcyclohexane CAS No. 1498749-61-3

1-(bromomethyl)-1-ethylcyclohexane

Cat. No.: B6232972
CAS No.: 1498749-61-3
M. Wt: 205.1
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Description

1-(Bromomethyl)-1-ethylcyclohexane (C₉H₁₇Br, MW 205.14 g/mol) is a brominated cyclohexane derivative with a bromomethyl (-CH₂Br) and ethyl (-CH₂CH₃) group attached to the same carbon atom . Its structure confers reactivity typical of alkyl bromides, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution (Sₙ2) or elimination reactions. The compound is identified by CAS RN 1498749-61-3 and ChemSpider ID 48217883 . Its monoisotopic mass (204.051363 Da) and average mass (205.139 Da) reflect isotopic variations in bromine (⁷⁹Br and ⁸¹Br) .

Properties

CAS No.

1498749-61-3

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclohexane can be synthesized through the bromination of 1-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under reflux conditions in a solvent like carbon tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors to manage the exothermic nature of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as sodium hydroxide or potassium cyanide to form corresponding alcohols or nitriles.

    Elimination Reactions: In the presence of strong bases like potassium tert-butoxide, it can undergo elimination to form alkenes.

Major Products:

    Substitution: Reaction with sodium hydroxide yields 1-(hydroxymethyl)-1-ethylcyclohexane.

    Elimination: Reaction with potassium tert-butoxide yields 1-ethylcyclohexene.

Scientific Research Applications

1-(Bromomethyl)-1-ethylcyclohexane is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The primary mechanism of action for 1-(bromomethyl)-1-ethylcyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(bromomethyl)-1-ethylcyclohexane and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key Applications/Reactivity
This compound C₉H₁₇Br 205.14 1498749-61-3 Bromomethyl, ethyl Sₙ2 reactions, alkylation agent
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 1909336-04-4 Bromomethyl, methanesulfonyl Pharmaceutical intermediates, material science
1-Bromo-1-methylcyclohexane C₇H₁₃Br 177.08 931-77-1 Bromo, methyl Dehydrohalogenation studies
Bromomethylcyclohexane C₇H₁₃Br 177.08 2550-36-9 Bromomethyl General alkylation
1-(Bromomethyl)cyclohexene C₇H₁₁Br 175.07 37677-17-1 Bromomethyl, cyclohexene ring Conjugated diene synthesis
(2-Bromo-1-fluoroethyl)cyclohexane C₈H₁₄BrF 209.10 1785344-69-5 Bromo, fluoroethyl Fluorinated building blocks

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in 1-(bromomethyl)-1-methanesulfonylcyclohexane enhances electrophilicity at the bromomethyl carbon, accelerating Sₙ2 reactions compared to the ethyl-substituted analog .
  • Ring Unsaturation :
    • 1-(Bromomethyl)cyclohexene (C₇H₁₁Br) contains a conjugated double bond, enabling Diels-Alder or electrophilic addition reactions, unlike saturated analogs .
  • Halogen Diversity :
    • The fluoroethyl group in (2-bromo-1-fluoroethyl)cyclohexane introduces polarity and metabolic stability, making it relevant in drug design .

Research Findings and Case Studies

  • Dehydrohalogenation : 1-Bromo-1-methylcyclohexane produces a single alkene due to equivalent β-hydrogens, whereas this compound may yield multiple alkenes depending on reaction conditions .
  • C–C Bond Insertion : 1-(Bromomethyl)-4-methoxybenzene derivatives undergo diazo compound insertions to form trifluorodecane analogs, highlighting bromomethyl's role in C–C bond formation .

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